3-[2-(Allyloxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-(2-prop-2-enoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-7-12-8-5-10-4-3-6-11-9-10;/h2,10-11H,1,3-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYIOESLJFEKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-61-2 | |
| Record name | Piperidine, 3-[2-(2-propen-1-yloxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Alkylation of Piperidine Derivatives
One common approach involves alkylating a piperidine nucleus with an allyloxyethyl halide or equivalent electrophile:
- Step 1: Preparation of 2-(allyloxy)ethyl halide (e.g., bromide or chloride) via halogenation of allyloxyethanol.
- Step 2: Nucleophilic substitution of piperidine nitrogen or 3-position carbon with the prepared halide under basic conditions.
- Step 3: Purification and conversion to hydrochloride salt by bubbling dry HCl gas or treatment with HCl in an organic solvent.
This method requires careful control of temperature and reaction time to optimize yield and minimize side reactions.
Hydrogenation and Ester Hydrolysis Routes
A related method involves multi-step synthesis starting from 3-pyridineacetic acid derivatives:
- Step 1: Formation of (N-benzyl)-3-pyridine acetate ethyl ammonium salt via reaction of 3-pyridine ethyl acetate with benzyl chloride under reflux in acetonitrile.
- Step 2: Catalytic hydrogenation of the benzylated pyridine derivative using 5% Pd/C under hydrogen pressure (10-30 atm) at 40±5°C to reduce the pyridine ring to piperidine.
- Step 3: Freeing the amine by basification with sodium carbonate solution, followed by extraction and drying to obtain 3-piperidine ethyl acetate.
- Step 4: Conversion of the ester to the hydrochloride salt by treatment with dry HCl gas in diethyl ether at low temperature (ice bath), yielding the hydrochloride salt as a white solid.
This multi-step route is documented with high yields (up to 100% in some steps) and is suitable for producing enantiomerically pure compounds if chiral starting materials are used.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation with allyloxyethyl halide | Piperidine + 2-(allyloxy)ethyl halide, base (K2CO3) | Room temp to reflux | Several hours | Variable | Solvent: DMF or DCM; inert atmosphere preferred |
| Benzylation of 3-pyridine ethyl acetate | Benzyl chloride, acetonitrile, reflux | 80-90°C | 10-16 h | 95 | TLC monitoring; product purified by washing and drying |
| Catalytic hydrogenation | 5% Pd/C, H2 (10-30 atm), ethanol | 40±5°C | 9-12 h | 100 | Autoclave used; filtration and washing post reaction |
| Ester hydrolysis and salt formation | Dry HCl gas, diethyl ether, ice bath | 0-5°C | 2 h | 100 | White solid precipitates; filtered and dried |
Analytical and Purification Techniques
- Purification: Column chromatography (chloroform:methanol mixtures), crystallization from hexane or ether.
- Characterization: NMR, mass spectrometry, and elemental analysis confirm structure and purity.
- Salt Formation: Dry HCl gas bubbling ensures formation of the hydrochloride salt with high purity and yield.
Summary of Key Research Findings
- The alkylation approach allows direct installation of the allyloxyethyl side chain but may require optimization to avoid over-alkylation or side reactions.
- The multi-step hydrogenation and ester hydrolysis method provides a robust route with excellent yields and scalability.
- Reaction conditions such as solvent choice, temperature, and reaction time significantly influence the yield and purity.
- Formation of the hydrochloride salt improves compound handling and stability.
Chemical Reactions Analysis
3-[2-(Allyloxy)ethyl]piperidine hydrochloride undergo
Biological Activity
Chemical Identity
3-[2-(Allyloxy)ethyl]piperidine hydrochloride is a piperidine derivative with the molecular formula CHClNO and a molecular weight of 205.73 g/mol. It is known for its diverse biological activities, making it a compound of interest in pharmacological research .
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and transporters. The compound has shown potential in modulating dopaminergic and adrenergic systems, which are crucial in the treatment of neurological disorders.
Pharmacological Properties
Research indicates that this compound exhibits significant affinity for dopamine transporters (DAT) and norepinephrine transporters (NET), suggesting its potential application in treating conditions such as depression and anxiety disorders. The inhibition of these transporters can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing mood and cognitive functions .
Case Studies and Research Findings
- Dopaminergic Activity : A study demonstrated that derivatives of piperidine compounds, including this compound, significantly inhibited dopamine uptake, showing low nanomolar potency (K values around 6-7 nM). This inhibition suggests a strong potential for treating disorders characterized by dopaminergic dysregulation .
- Antidepressant Effects : In preclinical models, compounds similar to this compound have reduced drug-seeking behavior in opioid-dependent rats. The findings support the development of this compound as a therapeutic agent for opioid use disorder (OUD), potentially preventing relapse when used alongside opioid analgesics .
- Neuroprotective Properties : The compound has also been evaluated for its neuroprotective effects against oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar piperidine derivatives.
| Compound | K (nM) | Target Receptor | Biological Activity |
|---|---|---|---|
| This compound | 6.23 | Dopamine Transporter (DAT) | Inhibits dopamine uptake |
| Piperazine derivative A | 18.4 | Dopamine Transporter (DAT) | Lower affinity compared to target |
| Piperidine derivative B | 7.56 | Norepinephrine Transporter (NET) | Moderate inhibition |
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
Research has focused on the biological activities of this compound, particularly its interactions with biomolecules. Studies suggest potential antimicrobial and neuropharmacological effects.
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to 3-[2-(Allyloxy)ethyl]piperidine hydrochloride exhibit activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[2-(Allyloxy)ethyl]piperidine | TBD | TBD |
| Analog A | S. aureus | 3.125 μg/mL |
| Analog B | E. coli | 6.25 μg/mL |
- Neuropharmacological Effects : Investigations into piperidine derivatives suggest they may modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's.
Medicine
The therapeutic potential of this compound is under exploration for various diseases:
- Dopamine Transporter Inhibition : Certain derivatives show high affinity for the dopamine transporter (DAT), relevant for treating conditions such as ADHD and Parkinson's disease.
- Anticancer Properties : Piperidine derivatives have been studied for their anticancer effects across multiple cancer types, including breast and prostate cancers. They may act through mechanisms such as apoptosis induction and modulation of signaling pathways.
Case Studies
- Cognitive Function Improvement : A study involving a related piperidine derivative demonstrated significant cognitive enhancement in animal models of Alzheimer's disease after administration over a specified period.
- Anticancer Mechanisms : Research shows that piperidine compounds can downregulate anti-apoptotic proteins (e.g., Bcl-2), leading to increased apoptosis in cancer cells through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Structural Modifications and Substituent Effects
Piperidine derivatives are modified by varying substituents on the side chain or aromatic rings, which significantly impact their biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Piperidine Derivatives
Pharmacological Activity
Piperidine derivatives often target neurotransmitter transporters or receptors. For example:
- : Lobelane analogs with methoxy (GZ-273B) or trifluoromethyl (GZ-264B) substituents exhibit differential inhibition of vesicular monoamine transporter 2 (VMAT2). Methoxy groups increase polarity, reducing VMAT2 inhibition compared to lipophilic CF₃ groups .
- : The isopentyloxyethyl substituent in 3-[2-(Isopentyloxy)ethyl]piperidine HCl likely enhances blood-brain barrier penetration due to increased lipophilicity.
Physicochemical Properties
Key differences in solubility, stability, and reactivity:
- Lipophilicity : Allyloxyethyl (logP ~2.1 estimated) is less lipophilic than isopentyloxyethyl (logP ~2.8) but more lipophilic than methoxy-substituted analogs (logP ~1.5) .
- Stability : Allyl groups are prone to oxidation, whereas trifluoromethyl or chlorine substituents () enhance chemical inertness .
- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For instance, 4-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine HCl () has moderate solubility in water (~50 mg/mL), while branched analogs () may require organic solvents for dissolution.
Q & A
Q. What are the standard synthetic routes for 3-[2-(Allyloxy)ethyl]piperidine hydrochloride?
- Methodological Answer : The synthesis typically involves:
Alkylation : Introducing the allyloxyethyl group to the piperidine core via nucleophilic substitution. Alkyl halides (e.g., allyl bromide) are common reagents.
Salt Formation : Reacting the free base with hydrochloric acid to form the hydrochloride salt.
Purification : Column chromatography or recrystallization using solvents like dichloromethane or ethanol to achieve >95% purity .
Key Parameters :
-
Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) for solubility.
-
Temperature: 60–80°C for substitution reactions.
-
Reaction Time: 12–24 hours for complete conversion.
Synthetic Route Summary Starting Material Key Reagent Solvent Yield Range
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and integration ratios. For example, allyl protons appear as a multiplet at δ 5.8–5.2 ppm .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., 98.7% by HPLC at 206 nm) with C18 columns and acetonitrile/water mobile phases .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H] = 218.2 amu inferred from analogs) .
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and EN 166-certified goggles.
- Ventilation : Use fume hoods to avoid aerosol formation.
- Storage : 2–8°C in airtight, light-resistant containers .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
-
Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and reagent stoichiometry. For example, increasing DMF volume by 20% may enhance solubility of intermediates .
-
Computational Modeling : Use density functional theory (DFT) to predict transition-state energies and identify rate-limiting steps .
-
In Situ Monitoring : FT-IR or Raman spectroscopy to track reaction progress and adjust parameters in real time .
Optimization Parameters Temperature Range Tested Solvent Screening Computational Tool
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Comparative Analogs : Synthesize derivatives with substituent variations (e.g., 4-substituted vs. 3-substituted piperidines) to isolate positional effects. For instance, allyloxyethyl at position 3 may show 30% higher receptor affinity than position 4 .
- Binding Assays : Radioligand displacement assays (e.g., H-labeled ligands) to quantify target engagement under standardized conditions .
- Meta-Analysis : Cross-reference data from multiple analogs (e.g., fluorinated vs. methoxy-substituted derivatives) to resolve SAR inconsistencies .
Q. What in vitro assays are used to evaluate biological activity?
- Methodological Answer :
-
Enzyme Inhibition : Measure IC values against targets like acetylcholinesterase or monoamine oxidases using spectrophotometric methods (e.g., Ellman’s assay) .
-
Cytotoxicity Screening : MTT assay in HEK-293 or HepG2 cells to assess viability at 10–100 µM concentrations .
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Receptor Profiling : Radioligand binding (e.g., serotonin 5-HT receptors) with calculations using Cheng-Prusoff equations .
Example Bioactivity Data (Analog) Target Receptor Value Selectivity Ratio Assay Type
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

